(4-carboxy-3-fluorophenyl)boronic acid IUPAC name and synonyms
(4-carboxy-3-fluorophenyl)boronic acid IUPAC name and synonyms
An In-Depth Technical Guide to (4-carboxy-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-carboxy-3-fluorophenyl)boronic acid is a key bifunctional organoboron compound increasingly utilized in medicinal chemistry and organic synthesis. Its unique structural features—a carboxylic acid for amide coupling and bioisosteric interactions, a fluorine atom for modulating electronic properties and metabolic stability, and a boronic acid for versatile cross-coupling reactions and reversible covalent bonding—make it a valuable building block in drug discovery. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications, with a particular focus on its role in the development of novel therapeutics.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for reproducible scientific research. (4-carboxy-3-fluorophenyl)boronic acid is known by several names, which can lead to ambiguity. The standardized IUPAC name is 4-borono-2-fluorobenzoic acid [1][2][3].
Synonyms: This compound is frequently referred to by a variety of synonyms in commercial and academic literature. These include:
Structural Information:
Physicochemical and Safety Data
Understanding the physical and chemical properties of a compound is critical for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 120153-08-4 | [1][4][5] |
| Molecular Weight | 183.93 g/mol | [1][5] |
| Appearance | White to pale yellow crystalline powder or solid | [6][7] |
| Melting Point | 236-240 °C | [2][3] |
| Solubility | Soluble in water. Soluble in organic solvents like ethanol and dimethylformamide. | [2][6][8] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [2] |
Safety and Handling: (4-carboxy-3-fluorophenyl)boronic acid is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
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Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection.[6] Avoid breathing dust. Use only in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]
Synthesis Protocol: A Representative Method
The synthesis of arylboronic acids often involves the reaction of an organometallic reagent with a borate ester. A common and effective strategy for preparing (4-carboxy-3-fluorophenyl)boronic acid is via a lithium-halogen exchange from the corresponding brominated precursor, 4-bromo-2-fluorobenzoic acid, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.
Starting Material: 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7)[9][10]
Overall Reaction Scheme: BrC₆H₃(F)COOH → C₇H₆BFO₄
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of (4-carboxy-3-fluorophenyl)boronic acid.
Step-by-Step Methodology:
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1. Reaction Setup:
-
All glassware must be rigorously flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.[11]
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
-
2. Lithium-Halogen Exchange:
-
Slowly add n-butyllithium (n-BuLi) (2.1 equiv, as a solution in hexanes) to the stirred solution via syringe, maintaining the temperature at -78 °C. The extra equivalent of n-BuLi is required to deprotonate the carboxylic acid.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. This step generates the aryllithium intermediate.
-
-
3. Borylation:
-
To the aryllithium species, slowly add triisopropyl borate (1.5 equiv).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
-
4. Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and carefully quench by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
5. Purification:
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield pure (4-carboxy-3-fluorophenyl)boronic acid.
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Applications in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, such as bortezomib (Velcade®), featuring this moiety.[12] Their utility stems from the unique properties of the boron atom. (4-carboxy-3-fluorophenyl)boronic acid, in particular, offers a trifecta of functionalities that medicinal chemists can exploit.
Logical Framework for Application:
Caption: Key features of the molecule and their corresponding applications.
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Versatile Intermediate for Suzuki Coupling: The boronic acid group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[11] This allows for the efficient elaboration of molecular scaffolds, enabling the synthesis of diverse compound libraries for screening. This compound serves as an intermediate in these coupling reactions.[2][13]
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Reversible Covalent Enzyme Inhibition: Boronic acids can form reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites of enzymes, such as proteases.[12] This mode of inhibition can lead to high potency and selectivity. The electrophilic nature of the boron atom is key to this interaction.
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Modulation of Physicochemical Properties:
-
The electron-withdrawing fluorine atom can lower the pKa of the boronic acid, which is crucial for effective binding to diols (like sugars) at physiological pH (7.4).[11] This property is exploited in the development of glucose sensors.[14][15]
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Fluorine substitution is a common strategy in medicinal chemistry to block sites of metabolism, thereby improving a drug candidate's pharmacokinetic profile.
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Scaffold for Further Derivatization: The carboxylic acid group provides a convenient handle for derivatization, most commonly through amide bond formation. This allows the molecule to be tethered to other pharmacophores, linkers, or polymer backbones for applications in targeted drug delivery.[14] For instance, it has been used as a reagent in the discovery of potent AXL kinase inhibitors.[8]
Conclusion
(4-carboxy-3-fluorophenyl)boronic acid is a high-value chemical tool for researchers in organic synthesis and drug discovery. Its multifunctional nature provides a robust platform for creating complex molecules with tailored biological activities. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.
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